molecular formula C22H38O2 B1607915 1,2-Bis(octyloxy)benzene CAS No. 4956-41-6

1,2-Bis(octyloxy)benzene

Cat. No. B1607915
CAS RN: 4956-41-6
M. Wt: 334.5 g/mol
InChI Key: FNLUIKNPCILERZ-UHFFFAOYSA-N
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Description

1,2-Bis(octyloxy)benzene is a chemical compound with the molecular formula C22H38O2 . It has a molecular weight of 334.54 g/mol . The compound is characterized by two octyloxy groups attached to a benzene ring .


Synthesis Analysis

The synthesis of 1,2-Bis(octyloxy)benzene involves a mixture of pyrocatechol, 1-bromooctane, potassium carbonate, potassium iodide, and tetrabutylammonium bromide. This mixture is dissolved in ethanol and refluxed for 24 hours under a nitrogen atmosphere .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(octyloxy)benzene consists of a benzene ring with two octyloxy groups attached at the 1 and 2 positions . The InChI string representation of the molecule is 1S/C22H38O2/c1-3-5-7-9-11-15-19-23-21-17-13-14-18-22(21)24-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 .


Physical And Chemical Properties Analysis

1,2-Bis(octyloxy)benzene has a refractive index of 1.4840 . It has a boiling point of 332-333 °C and a density of 0.904 g/mL at 25 °C . The compound has a topological polar surface area of 18.5 Ų .

Scientific Research Applications

Organic Solar Cells

1,2-Bis(octyloxy)benzene is utilized in the development of organic solar cells (OSCs). Its molecular structure is advantageous for creating semiconducting materials that exhibit desirable optoelectronic properties . These materials are essential for OSCs due to their ability to convert sunlight into electricity efficiently.

Organic Field-Effect Transistors (OFETs)

In OFETs, 1,2-Bis(octyloxy)benzene-based materials can function as semiconductors or components of the active layer. OFETs are critical for advanced electronic devices, offering applications ranging from sensors to data storage . The compound’s properties help in achieving high charge-carrier mobilities.

Organic Light-Emitting Diodes (OLEDs)

The compound is used in the development of OLEDs, where it contributes to the electroluminescent layer. OLEDs benefit from materials like 1,2-Bis(octyloxy)benzene due to their capacity for high-efficiency light emission and the potential for reduced operating voltages .

Electrochromic Devices

Electrochromic devices, which change color in response to an electrical input, utilize 1,2-Bis(octyloxy)benzene in their construction. These devices have applications in smart windows, displays, and energy storage systems .

Photovoltaics

In the field of photovoltaics, 1,2-Bis(octyloxy)benzene is part of the active materials that contribute to the conversion of light into electrical energy. Its role in photovoltaic cells is crucial for the development of efficient and cost-effective solar energy solutions .

Biosensors

1,2-Bis(octyloxy)benzene derivatives are explored for use in biosensors. These sensors detect biological analytes and convert their presence into an electrical signal. The compound’s properties can enhance the sensitivity and specificity of biosensors .

properties

IUPAC Name

1,2-dioctoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-3-5-7-9-11-15-19-23-21-17-13-14-18-22(21)24-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLUIKNPCILERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369291
Record name 1,2-Bis(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(octyloxy)benzene

CAS RN

4956-41-6
Record name 1,2-Bis(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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